

Synthesis of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *5,7-Dimethyl-8-hydroxyquinoline*

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This document provides detailed application notes and experimental protocols for the synthesis of 5,7-disubstituted 8-hydroxyquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of heterocyclic compounds with diverse applications.[1] The introduction of substituents at the 5 and 7 positions of the quinoline ring has been shown to significantly modulate their biological activity. This document outlines key synthetic methodologies for preparing these derivatives and presents their biological activities in a structured format.

Synthetic Methodologies

The synthesis of 5,7-disubstituted 8-hydroxyquinoline derivatives can be achieved through several key reactions, including halogenation followed by functionalization.

Halogenation of 8-Hydroxyquinoline

A common starting point for the synthesis of 5,7-disubstituted derivatives is the dihalogenation of the 8-hydroxyquinoline core.

Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

- Materials: 8-hydroxyquinoline, Bromine, Chloroform, Sodium bicarbonate solution (5%).
- Procedure:
 - Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.
 - Slowly add a solution of bromine (2.1 equivalents) in chloroform to the 8-hydroxyquinoline solution over a period of 10 minutes at room temperature in the dark.
 - Stir the reaction mixture for 1 hour at room temperature.
 - The resulting yellow solid is collected and dissolved in acetonitrile.
 - The organic layer is washed with a 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate.
 - The solvent is evaporated under reduced pressure to yield 5,7-dibromo-8-hydroxyquinoline.

Experimental Protocol: Synthesis of 5,7-Dichloro-8-hydroxyquinoline

- Materials: 8-hydroxyquinoline, N-chlorosuccinimide (NCS), Sulfuric acid (96%).
- Procedure:
 - Prepare a solution of 8-hydroxyquinoline (1 equivalent) and N-chlorosuccinimide (2 equivalents) in 96% sulfuric acid.
 - Stir the solution at room temperature for 16 hours.
 - Neutralize the reaction mixture with a saturated sodium carbonate solution.
 - Extract the product with ethyl acetate.

- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5,7-dichloro-8-hydroxyquinoline.[2]

Mannich Reaction for Aminomethylation

The Mannich reaction is a versatile method for introducing aminomethyl substituents at the 7-position of the 8-hydroxyquinoline ring.

Experimental Protocol: General Procedure for the Mannich Reaction

- Materials: 5-substituted-8-hydroxyquinoline, Paraformaldehyde, Secondary amine (e.g., piperidine, morpholine), Ethanol.
- Procedure:
 - Suspend the 5-substituted-8-hydroxyquinoline (1 equivalent) in ethanol.
 - Add paraformaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).
 - Reflux the mixture for 4-6 hours.
 - Cool the reaction mixture to room temperature.
 - The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Suzuki Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 5 and 7 positions, starting from the corresponding dihalo-8-hydroxyquinoline.

Experimental Protocol: General Procedure for Suzuki Coupling

- Materials: 5,7-Dibromo-8-hydroxyquinoline, Arylboronic acid, Palladium catalyst (e.g., $Pd(PPh_3)_4$), Base (e.g., K_2CO_3 , Cs_2CO_3), Solvent (e.g., Toluene, 1,4-Dioxane/Water mixture).

- Procedure:

- To a reaction vessel, add 5,7-dibromo-8-hydroxyquinoline (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
- Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
- Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the biological activities of various 5,7-disubstituted 8-hydroxyquinoline derivatives.

Table 1: Anticancer Activity of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives

Compound	5-Substituent	7-Substituent	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	Cl	I (Clioquinol)	Various	Varies	[3]
2	NO ₂	H	Various	5-10 fold lower than Clioquinol	[3]
3	Br	Br	A549 (Lung)	5.8 (μg/mL)	[2]
4	Br	Br	HeLa (Cervical)	18.7 (μg/mL)	[2]
5	Br	Br	MCF-7 (Breast)	16.5 (μg/mL)	[2]
6	Cl	Cl	A549 (Lung)	>1000 (μg/mL)	[2]
7	H	Phenylamino methyl	HeLa	-	
8	Cl	Ciprofloxacin	S. aureus	4-16 (μg/mL)	[2]

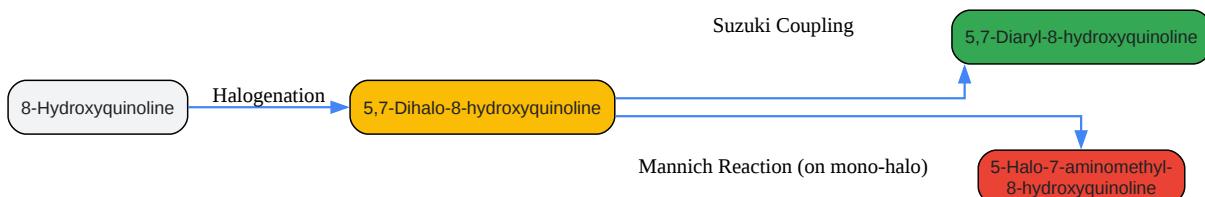
Table 2: Antimicrobial and Antiviral Activity of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives

Compound	5-Substituent	7-Substituent	Organism/Virus	Activity	Reference
9	Cl	I (Clioquinol)	Various Bacteria & Fungi	Broad Spectrum	[3]
10	Cl	Cl	Dengue Virus Serotype 2	Active	[2]
11	i-Pr	Cl	Dengue Virus Serotype 2	IC ₅₀ = 3.03 μM	[2]
12	i-Bu	Cl	Dengue Virus Serotype 2	IC ₅₀ = 0.49 μM	[2]
13	NO ₂	H	Various Bacteria & Fungi	Potent	[3]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 5,7-disubstituted 8-hydroxyquinoline derivatives.

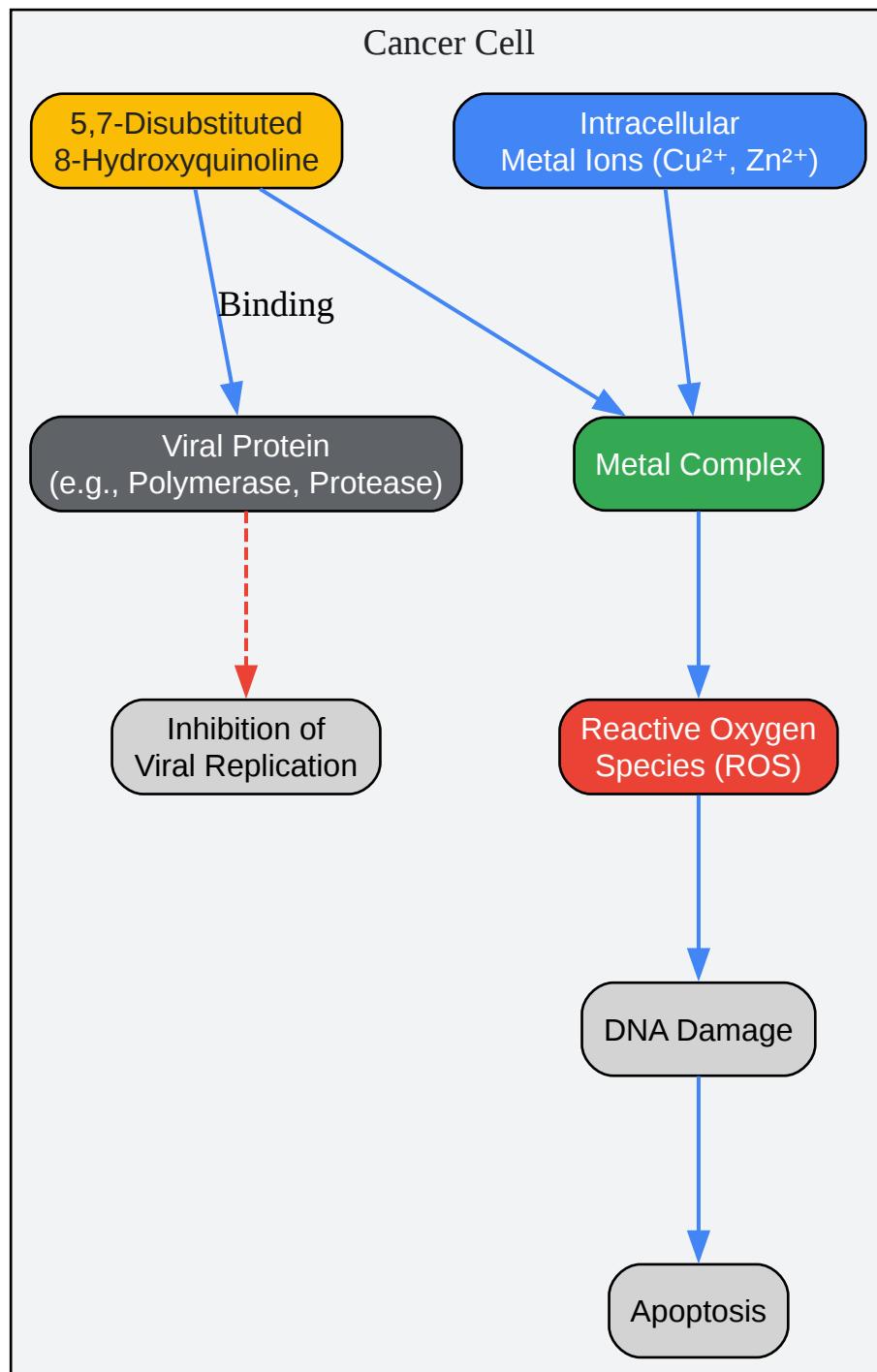


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Caption: General synthetic routes to 5,7-disubstituted 8-hydroxyquinolines.

Proposed Mechanism of Action

The biological activity of many 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions and induce oxidative stress.



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Caption: Proposed mechanisms of action for 5,7-disubstituted 8-hydroxyquinolines.

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